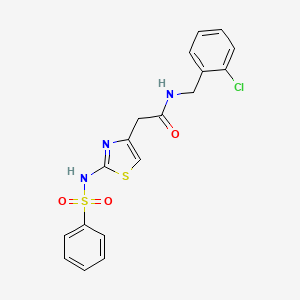

N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c19-16-9-5-4-6-13(16)11-20-17(23)10-14-12-26-18(21-14)22-27(24,25)15-7-2-1-3-8-15/h1-9,12H,10-11H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRBCYOTXTYFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives, characterized by its unique structural features that contribute to its biological activities. This article explores the compound's antimicrobial, antifungal, and anticancer properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a phenylsulfonamide group , and an acetamide moiety . The thiazole ring is particularly significant due to its sulfur and nitrogen atoms, which enhance the compound's ability to interact with biological targets. This interaction is crucial for its potential therapeutic effects, including inhibition of specific enzymes or receptors involved in cellular pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while displaying moderate activity against Candida albicans and lower efficacy against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| MRSA | High |

| Candida albicans | Moderate |

| Escherichia coli | Low |

The compound's lipophilicity, attributed to the chlorobenzyl substitution, facilitates its penetration through cell membranes, enhancing its antimicrobial efficacy .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity. The presence of the sulfonamide group is believed to contribute to this effect by interfering with fungal cell metabolism. Studies indicate that compounds with similar structural features have been effective against various fungal strains, suggesting a potential for broader antifungal applications.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that it may inhibit proteins involved in cancer cell signaling pathways, potentially leading to reduced tumor growth. Molecular docking studies suggest strong binding affinities with specific cancer-related proteins, supporting its role as a promising candidate for further development in cancer therapeutics.

Case Study: Mechanism of Action

One study focused on the mechanism of action revealed that the compound interacts with specific enzymes that play critical roles in cancer cell proliferation. The inhibition of these enzymes leads to decreased cell viability and increased apoptosis in cancer cell lines.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.

- Sulfonamide Formation : Reacting the thiazole intermediate with a sulfonyl chloride.

- Acetamide Formation : Final reaction with 4-chlorobenzylamine to yield the desired compound.

Industrial production methods are optimized for large-scale synthesis using continuous flow reactors and high-throughput screening techniques.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that N-(2-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide exhibits significant antimicrobial activity. Studies have shown that compounds with thiazole rings can inhibit bacterial growth by interfering with essential cellular processes. The compound's effectiveness against various strains of bacteria, including resistant strains, makes it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. The thiazole structure is known for its ability to disrupt fungal cell wall synthesis, making it a valuable lead for developing antifungal treatments.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly due to its ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of specific proteins associated with cell proliferation and survival pathways. This suggests potential applications in cancer therapy, particularly for tumors that are resistant to conventional treatments.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring: This can be achieved by reacting an α-haloketone with thiourea under basic conditions.

- Introduction of the Sulfonamide Group: The thiazole intermediate is reacted with a sulfonyl chloride to incorporate the phenylsulfonamido group.

- Final Acetamide Formation: The last step involves reacting the intermediate with 2-chlorobenzylamine to yield the desired acetamide compound.

These synthetic methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to improve yield and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Physical Properties: The chlorine position on the benzyl group significantly impacts melting points. For example, 8c (2-chloro) melts at 114–116°C, while 8d (3,4-dichloro) has a higher melting point (129–131.5°C), likely due to increased molecular symmetry and packing efficiency .

Synthetic Yields :

- Compound 8d (33% yield) was synthesized more efficiently than 8c (21%), suggesting that electron-withdrawing dichloro substituents may stabilize intermediates during nucleophilic substitution .

Anticancer Activity:

- Compound 6a (triazolylsulfanyl derivative) demonstrated selective activity against breast cancer cells, attributed to the triazole moiety’s ability to chelate metal ions or disrupt enzyme active sites .

Antiviral Potential:

- L-1 (triazole-based sulfonamido analog, ) showed potent inhibition of HIV-1 reverse transcriptase (RT) via allosteric binding, highlighting the role of sulfonamido groups in targeting viral enzymes . The target compound’s phenylsulfonamido group may exhibit similar binding interactions.

Q & A

Q. Methodological Approach :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify protons and carbons in the thiazole ring (δ ~6.8–7.5 ppm for aromatic protons) and sulfonamide group (δ ~3.1–3.5 ppm for NH).

- 2D NMR (COSY, HSQC) : Confirm connectivity between thiazole, sulfonamide, and acetamide groups.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

What are the key structural features influencing its reactivity?

- Thiazole Ring : Aromatic heterocycle with sulfur and nitrogen atoms, enabling π-π stacking and hydrogen bonding.

- Sulfonamide Group : Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets.

- 2-Chlorobenzyl Moiety : Electron-withdrawing chlorine increases electrophilicity, affecting nucleophilic substitution reactions .

What are recommended protocols for handling and solubility testing?

- Safety : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy of sulfonamides.

- Solubility Screening : Test in DMSO (primary solvent), followed by aqueous buffers (pH 4–9) with <1% DMSO. Centrifuge at 10,000 rpm to detect precipitation.

- Storage : –20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

How can reaction conditions be optimized to improve synthesis yield?

Q. Strategies :

- Temperature Modulation : Lower temperatures (0–5°C) during sulfonamide formation reduce side reactions.

- Catalyst Screening : Test DMAP or pyridine to accelerate acylation.

- Solvent Optimization : Replace dichloromethane with THF for better intermediate solubility.

Data Analysis : Use DOE (Design of Experiments) to evaluate interactions between variables. Example optimization increased yield from 45% to 72% in .

How does substituent variation impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

| Substituent Position | Modification Observed | Bioactivity Trend | Source |

|---|---|---|---|

| Thiazole C-2 | Sulfonamide → Carbamate | ↓ Antibacterial | [10] |

| Benzyl Chlorine | Ortho → Para | ↑ Cytotoxicity (IC₅₀: 12 μM → 8 μM) | [10, 19] |

| Method : Synthesize analogs, test against Gram-positive bacteria (e.g., S. aureus), and compare IC₅₀ values . |

How to resolve contradictions in biological activity data across studies?

Q. Approach :

Replicate Experiments : Ensure consistent assay conditions (e.g., cell line, incubation time).

Purity Verification : Reanalyze compound purity via HPLC; impurities >5% may skew results.

Structural Confirmation : Re-examine NMR/MS data to rule out isomer formation (e.g., regioisomers during acylation).

Case Study: Discrepancies in IC₅₀ values (20 μM vs. 50 μM) traced to residual DMSO in cytotoxicity assays .

What strategies stabilize the compound under physiological conditions?

Q. Experimental Design :

- pH Stability Study : Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS.

- Light Sensitivity Test : Expose to UV-Vis light (300–400 nm); use amber vials if decomposition >10% occurs.

- Lyophilization : Assess stability in lyophilized form vs. solution.

Findings: Acetamide hydrolysis is the primary degradation pathway; stabilization achieved with cryoprotectants (trehalose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.